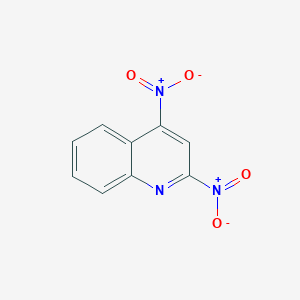

2,4-Dinitroquinoline

Description

Overview of Quinoline (B57606) Derivatives in Advanced Organic Synthesis

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in a vast array of chemical applications. uomustansiriyah.edu.iq Its derivatives are not only prevalent in natural products, such as the antimalarial alkaloid quinine, but are also pivotal building blocks in medicinal chemistry, materials science, and dye manufacturing. uomustansiriyah.edu.iq The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to the development of several classic named reactions that remain fundamental in organic chemistry. These methods allow for the construction of substituted quinolines from simpler acyclic precursors.

Key historical syntheses, summarized in the table below, provide versatile routes to the quinoline system. The Skraup synthesis, for example, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). uop.edu.pk The Friedländer synthesis offers another powerful route through the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. uop.edu.pk These and other methods like the Combes and Doebner-Miller reactions have enabled chemists to generate a diverse library of quinoline derivatives, tailoring their properties for specific applications. uomustansiriyah.edu.iquop.edu.pk

Table 1: Classic Synthesis Methods for the Quinoline Ring System This table is interactive. Click on the headers to sort.

| Synthesis Name | Precursors | Brief Description |

|---|---|---|

| Skraup Synthesis (1880) | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | A vigorous reaction that forms the quinoline core through dehydration of glycerol to acrolein, followed by conjugate addition, cyclization, and oxidation. uop.edu.pk |

| Doebner-Miller Reaction (1881) | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | A modification of the Skraup synthesis that allows for greater substitution diversity on the resulting quinoline ring. |

| Friedländer Synthesis (1882) | 2-Aminoaryl Aldehyde or Ketone, Compound with α-Methylene Group | An acid- or base-catalyzed condensation followed by cyclization to form the quinoline ring. uop.edu.pk |

| Combes Synthesis (1888) | Aniline, β-Diketone | An acid-catalyzed reaction involving the condensation of an aniline with a β-diketone to form a Schiff base, which then cyclizes. |

Role of Nitroaromatic Compounds in Chemical Research

Nitroaromatic compounds are organic molecules featuring one or more nitro (-NO₂) functional groups attached to an aromatic ring. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. This property profoundly influences the electronic structure and reactivity of the aromatic system to which it is attached. The strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). uomustansiriyah.edu.iq

This characteristic reactivity makes nitroaromatics exceptionally valuable as synthetic intermediates. The nitro group can be readily reduced to an amino group, providing a gateway to a wide range of other functionalities. In the context of quinolines, nitration is a key functionalization step. Standard electrophilic nitration of quinoline using a mixture of fuming nitric acid and sulfuric acid typically results in substitution on the electron-rich benzene ring, yielding a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uomustansiriyah.edu.iquop.edu.pk Achieving nitration on the electron-deficient pyridine ring is more challenging and requires different synthetic strategies. uomustansiriyah.edu.iqnih.gov The presence of two nitro groups, as in 2,4-dinitroquinoline, renders the pyridine ring extremely electron-poor, imparting unique reactivity to the molecule.

Historical Context of Dinitroquinoline Investigations

The investigation of dinitro-substituted heterocycles is rooted in the broader exploration of aromatic chemistry that flourished in the late 19th and early 20th centuries. Following the isolation of quinoline from coal tar in 1834, chemists began to explore its reactivity, including nitration reactions. uop.edu.pk The study of highly nitrated aromatic systems often revealed unusual reactivity.

A key historical parallel for understanding the chemistry of this compound comes from the work of Theodor Zincke, first reported around 1903. rsc.org Zincke discovered that pyridinium (B92312) salts bearing a 2,4-dinitrophenyl group on the nitrogen atom, now known as Zincke salts, undergo ring-opening upon reaction with primary or secondary amines. rsc.orgenamine.netwikipedia.org This reaction, which proceeds through a highly colored, open-chain intermediate (a König salt), demonstrated that a pyridine ring could be cleaved under relatively mild conditions if sufficiently activated by strong electron-withdrawing groups. rsc.orgwikipedia.orgchem-station.com This phenomenon, where the pyridine ring is rendered susceptible to nucleophilic attack and subsequent cleavage, provides a crucial conceptual framework for predicting the chemical behavior of dinitroquinolines, where the two nitro groups on the pyridine portion of the scaffold create a similarly electron-deficient state.

Current Research Frontiers in Dinitroquinoline Chemistry

Contemporary research on dinitroquinolines and related nitro-substituted quinolines leverages their unique electronic properties for advanced applications. The high degree of electron deficiency in these systems makes them prime candidates for specific synthetic transformations and for the development of novel functional molecules.

One significant area of research is the use of dinitroquinoline analogues as precursors in medicinal chemistry. For instance, studies have utilized 2,4-dichloro-3-nitroquinoline (B146357) as a starting material for the synthesis of novel 4-amino-3-nitroquinoline and 2,4-diamino-3-nitroquinoline derivatives. These syntheses, sometimes employing modern techniques like microwave-assisted heating to accelerate the reactions, proceed via nucleophilic substitution of the chloro groups. rsc.orgenamine.net The resulting compounds have been evaluated for their potential as anticancer agents, demonstrating the utility of the nitroquinoline scaffold in drug discovery. rsc.orgenamine.net

Furthermore, the electron-poor nature of the dinitroquinoline ring system makes it an ideal substrate for specialized reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen. The VNS reaction allows for the direct introduction of substituents onto electron-deficient aromatic rings without the need for a pre-existing leaving group. nih.gov Research on various nitroquinolines has demonstrated the feasibility of this method for C-H functionalization, opening avenues for creating complex, highly functionalized quinoline derivatives that would be difficult to access through traditional methods. nih.gov These advanced synthetic methodologies continue to expand the chemical space accessible from dinitroquinoline precursors, enabling further exploration of their properties and potential applications.

Table 2: Representative Physicochemical Properties of a Dinitroquinoline Analogue Note: As this compound is not a widely characterized compound, data for the related precursor, 2,4-Dichloro-3-nitroquinoline, is provided for context.

| Property | Value |

|---|---|

| CAS Number | 132521-66-5 sigmaaldrich.comlgcstandards.comchemsrc.compharmaffiliates.com |

| Molecular Formula | C₉H₄Cl₂N₂O₂ sigmaaldrich.comlgcstandards.comchemsrc.com |

| Molecular Weight | 243.05 g/mol lgcstandards.com |

| Appearance | Solid |

| Boiling Point | 359.7 °C at 760 mmHg chemsrc.com |

| Flash Point | 171.3 °C chemsrc.com |

| Density | 1.593 g/cm³ chemsrc.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

138558-61-9 |

|---|---|

Molecular Formula |

C9H5N3O4 |

Molecular Weight |

219.15 g/mol |

IUPAC Name |

2,4-dinitroquinoline |

InChI |

InChI=1S/C9H5N3O4/c13-11(14)8-5-9(12(15)16)10-7-4-2-1-3-6(7)8/h1-5H |

InChI Key |

ACWRMORVFMPVKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2,4 Dinitroquinoline

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr) in Dinitroquinolines

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for modifying aromatic compounds, particularly those activated by electron-withdrawing groups like the nitro groups in 2,4-dinitroquinoline. This section delves into the mechanistic details of SNAr reactions involving dinitroquinolines.

Formation and Stability of Meisenheimer Complexes

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.orgchemeurope.com This occurs when a nucleophile attacks an electron-deficient aromatic ring, forming a transient anionic sigma complex. mdpi.com In the case of this compound, the presence of two powerful electron-withdrawing nitro groups significantly facilitates the formation and stabilization of this complex. dalalinstitute.com

Table 1: Factors Influencing Meisenheimer Complex Stability

| Factor | Description |

| Electron-Withdrawing Groups (EWGs) | Groups like -NO2, -CN, and -COR stabilize the negative charge of the complex through resonance and inductive effects, activating the ring towards SNAr. numberanalytics.com |

| Position of EWGs | EWGs at ortho and para positions to the leaving group are most effective at stabilization due to direct resonance participation. numberanalytics.comchemistrysteps.com |

| Nucleophile | The nature of the attacking nucleophile can influence the stability and rate of formation of the complex. |

| Solvent | The polarity and solvating ability of the solvent can impact the stability of the charged intermediate. |

Kinetic Studies and Rate-Determining Steps in SNAr Reactions

Kinetic studies are instrumental in elucidating the mechanism of SNAr reactions. For most SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step (RDS). masterorganicchemistry.comuomustansiriyah.edu.iqnumberanalytics.com This is because the initial attack of the nucleophile disrupts the aromaticity of the ring, which is an energetically unfavorable process. chemistrysteps.com The subsequent loss of the leaving group to restore aromaticity is typically a fast step. uomustansiriyah.edu.iq

The reaction rate is generally second order, being first order in both the aromatic substrate and the nucleophile. numberanalytics.com This is consistent with a bimolecular mechanism where both species are involved in the rate-determining step. Kinetic investigations often involve monitoring the reaction progress spectrophotometrically, especially when colored Meisenheimer complexes are formed. researchgate.net Brönsted-type plots, which correlate the reaction rate with the basicity of the nucleophile, are often used to probe the transition state structure and determine the mechanism. frontiersin.orgnih.gov In some cases, particularly with highly reactive nucleophiles or substrates, the mechanism may shift to a borderline or concerted pathway. frontiersin.orgnih.gov

Table 2: Key Kinetic Features of SNAr Reactions

| Feature | Description |

| Rate Law | Typically Rate = k[Aromatic Substrate][Nucleophile]. numberanalytics.com |

| Rate-Determining Step | Formation of the Meisenheimer complex. masterorganicchemistry.comuomustansiriyah.edu.iqnumberanalytics.com |

| Leaving Group Effect | The nature of the leaving group has a smaller effect on the rate compared to SN1 or SN2 reactions, as the C-X bond is broken after the RDS. uomustansiriyah.edu.iq |

| Catalysis | Some SNAr reactions can be catalyzed by a second molecule of the nucleophile (amine), which facilitates proton transfer. researchgate.net |

Influence of Nitro Group Orientation on Nucleophilic Attack

The positions of the nitro groups on the quinoline (B57606) ring have a profound directing effect on incoming nucleophiles. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions. dalalinstitute.comnumberanalytics.com This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro groups when they are in these positions. chemistrysteps.com

In this compound, both nitro groups activate the ring for nucleophilic attack. The specific site of attack will depend on the position of the leaving group and the relative activating ability of the nitro groups at the C2 and C4 positions. Studies on various nitroquinolines have shown that nucleophilic substitution of hydrogen can occur predominantly at the position ortho to a nitro group. researchgate.net The interaction between a counterion (like K+) and the oxygen atoms of the nitro group can also influence the site of nucleophilic attack. researchgate.netmdpi.com

Reduction and Oxidation Mechanisms Involving Dinitroquinoline

The nitro groups of this compound are also susceptible to reduction and can participate in oxidation-reduction reactions.

Electrochemical Reduction Processes of Nitro Groups

The electrochemical reduction of nitroaromatic compounds is a well-studied process. The nitro groups can be reduced in a stepwise manner. For instance, 4-nitroquinoline (B1605747) N-oxide is typically reduced irreversibly to 4-hydroxyaminoquinoline N-oxide. nih.gov This can then be oxidized and subsequently reduced to 4-nitrosoquinoline N-oxide. nih.gov The exact mechanism and the final products depend on factors such as the electrode material, the solvent, and the pH of the medium. nih.govresearchgate.net

The development of chemically modified electrodes has enhanced the sensitivity and selectivity of electrochemical methods for detecting nitroaromatic compounds. nih.govresearchgate.net These modified electrodes can facilitate the electron transfer process. researchgate.net Theoretical studies can help to elucidate the complex reaction mechanisms at the electrode surface. researchgate.net

Table 3: General Steps in Electrochemical Reduction of Aromatic Nitro Groups

| Step | Transformation | Notes |

| 1 | Ar-NO2 → Ar-NO2•⁻ | Single-electron transfer to form a nitro radical anion. |

| 2 | Ar-NO2•⁻ → Ar-NO | Formation of a nitroso intermediate. |

| 3 | Ar-NO → Ar-NHOH | Further reduction to a hydroxylamine (B1172632) derivative. |

| 4 | Ar-NHOH → Ar-NH2 | Final reduction to an amino group. |

This table represents a generalized pathway; the specific intermediates and final products for this compound may vary based on reaction conditions.

Catalytic Hydrogenation Mechanisms and Intermediates

Catalytic hydrogenation is a common method for reducing nitro groups to amino groups. libretexts.org This process typically employs a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgchemistrytalk.org The reaction mechanism involves the adsorption of both the hydrogen gas and the nitro-containing substrate onto the surface of the catalyst. chemistrytalk.org

The H-H bond is cleaved, and hydrogen atoms are transferred sequentially to the nitro group. libretexts.org The hydrogenation of a nitro group to an amine is a complex, multi-step process that proceeds through several intermediates, including nitroso and hydroxylamine species. While the hydrogenation of alkenes and alkynes has been extensively studied, the principles can be extended to the reduction of nitro groups. chemistrytalk.orgyoutube.com The reaction is generally exothermic and results in the formation of a more saturated and stable product. libretexts.org It is possible, under certain conditions, to selectively reduce one nitro group in the presence of another or to stop the reaction at an intermediate stage.

Formation and Reactivity of Nitroso and Hydroxyamino Intermediates

The transformation of nitro groups into nitroso and hydroxyamino functionalities represents a significant pathway in the reactivity of nitroaromatic compounds. In the context of nitroquinolines, these intermediates have been observed, particularly during nucleophilic substitution reactions. Research into the Vicarious Nucleophilic Substitution of hydrogen (VNS) on nitroquinoline derivatives provides critical insights into these transformations. mdpi.com

Studies involving the amination of 8-nitroquinoline (B147351) with 9H-carbazole have demonstrated the concurrent formation of the expected substitution product and a compound featuring a converted nitro group. mdpi.com Specifically, the reaction yielded not only 9-(8-nitroquinolin-7-yl)-9H-carbazole but also (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one. mdpi.com The latter product illustrates a nitro-to-hydroxyimino conversion, which is in tautomeric equilibrium with a nitroso-phenol form. researchgate.net This suggests the formation of a nitroso intermediate during the reaction sequence. mdpi.comresearchgate.net

The proposed mechanism for this transformation involves the initial addition of the nucleophile to the nitroaromatic ring to form a sigma-complex. mdpi.com It is postulated that the potassium counterion from the nucleophilic reagent interacts with an oxygen atom of the nitro group, which may facilitate the subsequent chemical changes. researchgate.net This interaction is thought to influence the nucleophilic attack and promote the conversion pathway. researchgate.net The in-situ generated t-BuOH can serve as a proton source, which could lead to the transformation of the nitro group into a nitroso group via protonation and subsequent elimination of a water molecule. researchgate.net

The following table summarizes the products obtained from the VNS reaction on 4-chloro-8-nitroquinoline, highlighting the formation of the hydroxyimino derivative alongside the primary substitution product.

| Reactant | Reagent | Product(s) | Observation |

| 4-chloro-8-nitroquinoline | Potassium 9H-carbazol-9-ide | 9-(8-nitroquinolin-7-yl)-9H-carbazole | Expected VNS product |

| (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one | Illustrates nitro/nitroso conversion mdpi.comresearchgate.net |

This interactive table summarizes key findings from the VNS reaction studies.

Photochemical Reactivity and Degradation Pathways of Dinitroquinolines

The photochemical behavior of dinitro-aromatic compounds is characterized by their ability to absorb UV-visible light, leading to excited states that can undergo various degradation pathways. While specific studies on this compound are not extensively detailed in the provided sources, the reactivity of analogous nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) offers a framework for understanding its likely behavior. researchgate.net

The photodegradation of nitroaromatic compounds is influenced by factors such as the orientation of the nitro groups and the surrounding solvent medium. researchgate.net Upon photoexcitation, these molecules can form reactive intermediates, including triplet states and radicals, which are precursors to their degradation. researchgate.netcopernicus.org For example, in the photochemistry of nitropyrenes, differences in intersystem crossing rates affect the yields of pyrenoxy radicals and triplet states, which are the principal precursors in their photodegradation. researchgate.net

Photocatalytic degradation, often employing semiconductors like TiO₂, is a common method for breaking down such pollutants. frontiersin.orgnih.gov The general mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), upon irradiation. nih.gov These radicals attack the aromatic structure, leading to a series of reactions.

Potential degradation pathways for dinitroquinolines, based on analogous compounds, could include:

Reduction of Nitro Groups : The nitro groups can be photochemically reduced to amino groups. In studies of 4-nitropyrene, 4-aminopyrene (B103616) was identified as a photoproduct, with its formation occurring from the triplet state. researchgate.net

Hydroxylation : Attack by hydroxyl radicals can introduce -OH groups onto the aromatic rings. frontiersin.org

Ring Opening : Sufficiently energetic processes can lead to the cleavage of the aromatic rings, resulting in the formation of smaller aliphatic compounds. frontiersin.org For instance, the degradation of dimethyl phthalate (B1215562) under a UV/TiO₂ system produced ring-opening byproducts like methyl (2E,4E)-7-hydroxylhepta-2,4-dienoate. frontiersin.org

Investigations of Other Specific Reaction Types (e.g., Cycloaddition Reactions)

The electron-deficient nature of the dinitroquinoline system, caused by the strong electron-withdrawing nitro groups, makes it a suitable substrate for various cycloaddition reactions. In these reactions, the nitroquinoline moiety typically acts as the electrophilic component, reacting with electron-rich species.

[3+2] Cycloaddition: Research has shown that 5,7-dinitroquinolines can undergo [3+2] cycloaddition reactions with 1,3-dipoles like N-methylazomethine ylide. researchgate.net This reaction leads to the facile dearomatization of the nitrated benzene (B151609) ring, forming novel fused heterocyclic systems such as decahydropyrrolo[3,4‐e]isoindole cycloadducts in good yields. researchgate.net The reaction proceeds smoothly and selectively with the C=C(NO₂) fragment of the aromatic system. researchgate.net More recently, a copper-catalyzed tandem [3+2] cycloaddition/elimination/oxidation process has been developed for the reaction of quinoline-N-oxides with gem-difluorostyrenes to produce 2-aroylquinolines. acs.orgacs.org This process involves the initial formation of an isoxazolidine (B1194047) [3+2] cycloadduct. acs.org

[4+2] Cycloaddition (Diels-Alder Reactions): Nitroquinolines have also been investigated as dienophiles in polar Diels-Alder reactions. sciforum.net Studies using 5-nitroquinoline (B147367) and 8-nitroquinoline with various dienes (e.g., isoprene, Danishefsky's diene) have demonstrated their dienophilic character, leading to cycloaddition products. sciforum.net The reactions were typically conducted under thermal conditions, with ionic liquids found to improve yields and allow for milder reaction conditions compared to traditional molecular solvents. sciforum.net Photoinduced [4+2] cycloaddition reactions have also been explored for constructing heterocyclic and bicyclic rings from other substrates, indicating a potential pathway for quinoline derivatives as well. rsc.org

The table below summarizes various cycloaddition reactions involving nitroquinoline derivatives.

| Reaction Type | Quinoline Substrate | Reactant(s) | Conditions | Product Type |

| [3+2] Cycloaddition | 5,7-Dinitroquinolines | N-methylazomethine ylide | Not specified | Fused isoindole heterocyclic systems researchgate.net |

| [3+2] Cycloaddition | Quinoline-N-oxides | gem-Difluorostyrenes | CuBr catalyst, DMF, 120 °C | 2-Aroylquinolines acs.orgacs.org |

| [4+2] Cycloaddition | 5-Nitroquinoline, 8-Nitroquinoline | Isoprene, Danishefsky's diene | Thermal (120-150 °C), Chloroform or Ionic Liquids | Diels-Alder adducts sciforum.net |

| [4+2] Cycloaddition | Vinyldiazoacetates (model) | Azoalkenes, Furan | Light irradiation, Room temperature | Bicyclic/Tricyclic compounds rsc.org |

This interactive table provides an overview of cycloaddition reactions involving nitroquinolines.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dinitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms (protons) within a molecule. For 2,4-dinitroquinoline, ¹H NMR would be used to confirm the substitution pattern on the quinoline (B57606) ring system. The powerful electron-withdrawing effects of the two nitro groups (-NO₂) would significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted quinoline.

The expected ¹H NMR spectrum would show distinct signals for the five protons on the quinoline core. The proton at position 3, situated between the two nitro groups, would likely be the most downfield-shifted signal due to the strong anisotropic and inductive effects of the adjacent nitro functionalities. The protons on the benzo-ring (H-5, H-6, H-7, H-8) would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons, allowing for their unambiguous assignment.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon atoms in the molecule. It is essential for confirming the carbon backbone of this compound. The spectrum would display nine distinct signals, corresponding to the nine carbon atoms of the quinoline ring, unless symmetry results in overlapping signals.

Multidimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multidimensional NMR techniques are employed. ucl.ac.uk Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

COSY would establish correlations between protons that are coupled to each other (typically through two or three bonds), helping to trace the connectivity of the proton network around the rings. uncw.edu

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C assignments. ucl.ac.uk

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary (non-protonated) carbons and for confirming the placement of the nitro groups by observing correlations from nearby protons to the nitro-substituted carbons (C-2 and C-4). ucl.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the FT-IR spectrum would be dominated by intense absorption bands characteristic of the nitro groups.

Key expected vibrational bands would include:

Asymmetric and Symmetric N-O Stretching: Strong bands typically appearing in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric) are definitive indicators of the nitro functional groups.

C=N and C=C Stretching: Vibrations corresponding to the quinoline ring's aromatic C=C and C=N bonds would be observed in the 1400-1620 cm⁻¹ region.

C-H Stretching and Bending: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern, would be found in the 750-900 cm⁻¹ region.

FT-Raman Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds (like the N-O bonds in the nitro group), Raman spectroscopy is more sensitive to non-polar, symmetric bonds. The symmetric vibrations of the aromatic ring system of this compound would be expected to produce strong signals in the FT-Raman spectrum. The symmetric stretching of the nitro groups also gives a characteristic Raman band, which would complement the FT-IR data for a comprehensive vibrational analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₉H₅N₃O₄, the theoretical monoisotopic mass can be calculated with high precision. This exact mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. savemyexams.com

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range. scirp.org The experimentally determined exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) is compared against the theoretical value calculated from the atomic masses of its constituent isotopes.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅N₃O₄ |

| Theoretical Monoisotopic Mass | 219.0280 Da |

| Expected Ion (Positive ESI) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 220.0358 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly when coupled with techniques like Gas Chromatography (GC-MS) or tandem mass spectrometry (MS/MS), molecules are fragmented into smaller, characteristic ions. The analysis of this fragmentation pattern provides crucial information for structural elucidation. libretexts.org For this compound, the fragmentation is expected to be dictated by the quinoline core and the two nitro substituents.

Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro groups (NO₂) and other small neutral molecules. Expected fragmentation for this compound would include:

Loss of a nitro group (NO₂): A primary fragmentation step would likely be the cleavage of a C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion.

Loss of nitrogen monoxide (NO): Subsequent or alternative fragmentation can involve the loss of NO, a common pathway for nitroarenes.

Loss of carbon monoxide (CO): The quinoline ring itself can undergo fragmentation, typically involving the loss of CO.

Sequential losses: A series of these losses can occur, leading to a cascade of fragment ions that help to piece together the original structure.

The fragmentation pattern of related compounds, such as 4-Nitroquinoline-1-oxide, has been studied, providing a basis for predicting the behavior of this compound. peerj.comnih.gov

| m/z | Proposed Fragment | Loss from Molecular Ion (m/z 219) |

|---|---|---|

| 173 | [M-NO₂]⁺ | -46 |

| 143 | [M-NO₂-NO]⁺ | -76 |

| 127 | [M-2NO₂]⁺ | -92 |

| 115 | [M-NO₂-NO-CO]⁺ | -104 |

| 99 | [M-2NO₂-CO]⁺ | -120 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. msu.edu

UV-Vis Absorption Spectra and Electronic Transitions

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the molecule. researchgate.net The quinoline ring system is an aromatic chromophore, and the presence of two electron-withdrawing nitro groups significantly influences the electronic transitions. The primary transitions expected are:

π → π* transitions: These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. Conjugation in the quinoline ring leads to these transitions appearing at longer wavelengths. slideshare.net

n → π* transitions: These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen atoms of the quinoline ring and the oxygen atoms of the nitro groups) to antibonding π* orbitals. slideshare.net

The nitro groups, being strong chromophores, cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. Studies on related nitro-substituted quinolines and other aromatic compounds confirm these general principles. researchgate.netresearchgate.net

Acidochromic and Solvatochromic Effects on UV-Vis Spectra

The electronic absorption spectrum of this compound is expected to be sensitive to the surrounding environment, namely the solvent polarity and the pH of the solution.

Solvatochromism: This refers to the shift in the position of absorption bands with a change in solvent polarity. For polar molecules like this compound, an increase in solvent polarity can stabilize the ground and excited states differently, leading to shifts in the absorption maxima. researchgate.netnih.gov A red shift (positive solvatochromism) often occurs when the excited state is more polar than the ground state and is better stabilized by polar solvents. taylorandfrancis.com Conversely, a blue shift (negative solvatochromism) can be observed if the ground state is more stabilized. d-nb.info

Acidochromism: This phenomenon involves a color change (and thus a shift in the UV-Vis spectrum) upon a change in pH. researchgate.netrsc.org The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. This protonation alters the electronic structure of the molecule, typically causing a shift in the λₘₐₓ values. The extent of this shift provides information about the change in electron distribution upon excitation. nih.gov

| Condition | Expected λₘₐₓ (nm) | Associated Transition | Anticipated Effect |

|---|---|---|---|

| Non-polar solvent (e.g., Hexane) | ~320-340 | π → π | Baseline spectrum |

| Polar aprotic solvent (e.g., Acetonitrile) | Slight red shift vs. Hexane | π → π | Stabilization of excited state |

| Polar protic solvent (e.g., Ethanol) | Further red shift | π → π | Hydrogen bonding interactions |

| Acidic medium (e.g., HCl) | Significant shift | π → π | Protonation of quinoline nitrogen |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ucf.edu This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure and revealing how molecules are packed in the crystal lattice. demokritos.grrigaku.com

While specific crystallographic data for this compound is not widely available, studies on related structures, such as derivatives of 5,7-dinitroquinoline (B3054851), have been reported. acs.org Based on these, the crystal structure of this compound would be expected to exhibit:

Computational Chemistry and Theoretical Investigations of 2,4 Dinitroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. elixirpublishers.com It has proven to be a highly effective framework for exploring chemical concepts and reactivity principles. nih.govrsc.org DFT calculations are frequently employed to determine optimized geometries, vibrational frequencies, and a range of molecular properties. researchgate.net For the analysis of 2,4-dinitroquinoline, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), would be appropriate for a thorough investigation of its properties. nih.govrsc.org

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. taltech.ee This process determines the most stable three-dimensional structure of a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, the optimization process would likely confirm a largely planar quinoline (B57606) ring system. However, slight puckering or out-of-plane twisting of the nitro groups (NO₂) might occur to minimize steric strain and electrostatic repulsion.

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. taltech.ee For this compound, the primary source of conformational isomerism would be the rotation of the two nitro groups around their respective C-N bonds. A potential energy surface scan, varying the dihedral angles of the C-C-N-O bonds, would identify the most stable (lowest energy) conformations. It is expected that the planar or near-planar orientation of the nitro groups relative to the quinoline ring would be energetically favorable due to π-conjugation, though steric hindrance between the nitro group at position 4 and the hydrogen at position 5 could lead to a slightly twisted lowest-energy conformer. While specific experimental or calculated data for this compound is not prevalent in the surveyed literature, the principles of conformational analysis are well-established for determining stable molecular geometries. schrodinger.comconflex.netavogadro.cc

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical this compound Calculation (Note: This table is a representative example of data obtained from a DFT geometry optimization and does not represent published data for this compound.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C2-N(O₂) | 1.48 |

| C4-N(O₂) | 1.48 | |

| N-O (Nitro) | 1.22 | |

| C2-C3 | 1.38 | |

| C3-C4 | 1.41 | |

| **Bond Angles (°) ** | C3-C2-N(O₂) | 121.0 |

| C3-C4-N(O₂) | 122.5 | |

| C5-C4-N(O₂) | 117.5 | |

| Dihedral Angles (°) | C3-C2-N-O | 0.5 or 179.5 |

| C3-C4-N-O | 15.0 or 165.0 |

Understanding the electronic structure and charge distribution is crucial for predicting a molecule's reactivity. DFT calculations can map the electron density, revealing how charge is distributed among the atoms. In this compound, the highly electronegative oxygen and nitrogen atoms of the two nitro groups are expected to draw significant electron density away from the aromatic quinoline core. This electron-withdrawing effect would render the carbon atoms of the quinoline ring, particularly those adjacent to the nitro groups, electron-deficient.

Methods like Mulliken population analysis or Natural Population Analysis (NPA), which is part of the Natural Bond Orbital (NBO) analysis, can assign partial charges to each atom. elixirpublishers.com This analysis would likely show substantial negative charges on the oxygen atoms of the nitro groups and positive charges on the nitrogen atoms and the carbon atoms at positions 2 and 4. The nitrogen atom within the quinoline ring also influences the charge distribution across the heterocyclic system. jchemrev.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.govlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. edu.krdresearchgate.net For this compound, the strong electron-withdrawing nature of the two nitro groups is expected to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. This would suggest that this compound is a reactive molecule, likely susceptible to nucleophilic attack. FMO analysis would show the LUMO density concentrated around the electron-deficient quinoline ring and the nitro groups, while the HOMO would be located on the fused benzene (B151609) portion of the quinoline system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This table provides a conceptual representation of FMO data. Specific values for this compound are not available in the surveyed literature.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -7.50 |

| LUMO Energy (ELUMO) | -3.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It illustrates the charge distribution by color-coding the electrostatic potential on the molecule's surface. nih.govcumhuriyet.edu.tr Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. nih.govuni-muenchen.de

For this compound, an MEP map would show intense negative potential localized around the oxygen atoms of the nitro groups, highlighting them as the primary sites for interacting with electrophiles or forming hydrogen bonds. cumhuriyet.edu.tr The fused aromatic rings would exhibit regions of positive potential, particularly near the hydrogen atoms and the carbon atoms attached to the electron-withdrawing nitro groups. The most positive (blue) regions would indicate the most likely centers for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.dejuniperpublishers.com A key feature of NBO analysis is the study of hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), a variety of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. edu.krdrasayanjournal.co.in These indices, rooted in conceptual DFT, provide a quantitative framework for understanding and predicting reactivity. mdpi.com

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. rasayanjournal.co.in

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It measures the extent of chemical reactivity. rasayanjournal.co.in

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge from the environment. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). A high electrophilicity index points to a good electrophile. rasayanjournal.co.in

For this compound, the presence of two nitro groups would lead to a high electron affinity and a high electrophilicity index, quantitatively confirming its nature as a strong electrophile. The calculated hardness would likely be low, corresponding to its high reactivity.

Table 3: Illustrative Quantum Chemical Descriptors for this compound (Note: This table is an example of the types of descriptors derived from FMO energies. The values are conceptual and not based on published data for this specific molecule.)

| Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | I ≈ -EHOMO | 7.50 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 3.20 eV |

| Electronegativity (χ) | (I + A) / 2 | 5.35 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 eV |

| Chemical Softness (S) | 1 / η | 0.465 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 6.66 eV |

Electrophilicity and Nucleophilicity Indices

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of molecules through various indices. nih.gov Among these, the electrophilicity index (ω) and the nucleophilicity index (N) are fundamental in describing the propensity of a molecule to accept or donate electrons, respectively. nih.govsemanticscholar.org

The electrophilicity index (ω) is calculated using the electronic chemical potential (μ) and the chemical hardness (η), providing a measure of the energy stabilization when a chemical species acquires an additional electronic charge from the environment. The presence of two strongly electron-withdrawing nitro (–NO₂) groups on the quinoline scaffold significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This structural feature drastically increases the electrophilic character of this compound, making it a potent electron acceptor. Based on established scales, which classify molecules as strong (ω > 1.5 eV), moderate (0.8 < ω < 1.5 eV), or marginal (ω < 0.8 eV) electrophiles, this compound is expected to be a strong electrophile. nih.govsemanticscholar.org Some studies have classified highly activated nitroaromatics as "superelectrophiles." semanticscholar.org

Conversely, the nucleophilicity index (N) quantifies the electron-donating capability of a molecule. Due to the electron-deficient nature of the aromatic system in this compound, its capacity to act as a nucleophile is significantly diminished. Theoretical studies on related nitroaromatic compounds confirm that the introduction of nitro groups substantially reduces nucleophilicity while enhancing electrophilicity. jchemrev.com

The following table, based on general principles from DFT studies on aromatic compounds, illustrates the expected impact of the nitro groups on these reactivity indices.

| Compound | Key Structural Feature | Expected Electrophilicity (ω) | Expected Nucleophilicity (N) | Classification |

|---|---|---|---|---|

| Quinoline | Baseline Aromatic Heterocycle | Moderate | Moderate | Ambiphilic |

| 4-Nitroquinoline (B1605747) | One Electron-Withdrawing Group | High | Low | Strongly Electrophilic |

| This compound | Two Electron-Withdrawing Groups | Very High | Very Low | Very Strongly Electrophilic |

Chemical Hardness and Softness Analysis

Chemical hardness (η) and its inverse, chemical softness (S), are central concepts in conceptual DFT that describe the resistance of a molecule to a change in its electron distribution. researchgate.netunc.edu These parameters are directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Hardness (η) ≈ ELUMO - EHOMO

Softness (S) = 1 / η

Molecules with a large HOMO-LUMO gap are termed "hard," indicating high stability and low reactivity. arxiv.org Conversely, molecules with a small HOMO-LUMO gap are "soft," which corresponds to high polarizability, low stability, and high chemical reactivity. nih.gov

The two nitro groups in this compound significantly lower the LUMO energy level while having a less pronounced effect on the HOMO energy. This results in a small HOMO-LUMO energy gap. Consequently, this compound is characterized as a soft chemical species. This high softness value is indicative of its high reactivity, particularly its susceptibility to nucleophilic attack. DFT calculations on various quinoline derivatives have consistently shown that electron-withdrawing substituents decrease the HOMO-LUMO gap, thereby increasing chemical softness and reactivity. nih.govresearchgate.netdergipark.org.tr

| Parameter | Definition | Relationship to Stability | Predicted Value for this compound |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Large gap correlates with high stability. | Small |

| Chemical Hardness (η) | Resistance to change in electron configuration. Proportional to the HOMO-LUMO gap. | High hardness correlates with high stability. | Low |

| Chemical Softness (S) | The inverse of hardness. A measure of polarizability and reactivity. | High softness correlates with high reactivity. | High |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamic behavior, and intermolecular interactions. researchgate.net This technique is invaluable for understanding how a molecule like this compound behaves in a biological or chemical environment, such as in an aqueous solution or near a protein binding site.

While specific MD simulation studies focused exclusively on this compound are not widely published, research on structurally similar nitroquinoline derivatives provides insight into the potential applications of this technique. researchgate.netnih.gov For instance, MD simulations have been employed to investigate the binding stability and interaction patterns of nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) with protein targets, revealing key polar and non-polar interactions that govern its inhibitory mechanism. nih.gov Similarly, combined DFT and MD studies on 8-hydroxy-5-nitroquinoline have been used to understand its reactive properties and interactions in a simulated environment. researchgate.net

For this compound, an MD simulation could be designed to:

Analyze Solvation: Simulate the molecule in a box of water to study its hydration shell, orientation, and the dynamics of its interaction with solvent molecules.

Explore Conformational Flexibility: Although largely planar, the nitro groups can rotate. MD can explore the preferred orientations and rotational energy barriers of these groups.

Predict Binding Dynamics: If a potential biological target is known, MD simulations can model the process of this compound binding to it, providing insights into the stability of the complex, the key residues involved in the interaction, and the conformational changes that occur upon binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its activity, which can be a physical property, chemical reactivity, or biological effect. scholarsresearchlibrary.comnumberanalytics.com QSAR models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, physicochemical, and electronic features of the molecules. These models are essential tools for predicting the properties of new or untested chemicals, thereby guiding synthesis and prioritizing experimental testing. numberanalytics.comresearcher.lifemdpi.com

Correlation of Structural Parameters with Chemical Reactivity

In the context of chemical reactivity, QSAR models correlate molecular descriptors with a measured outcome, such as a reaction rate constant or reduction potential. For a class of compounds like nitroaromatics, specific descriptors are known to be particularly relevant. researcher.life

Electronic Descriptors: These are paramount for describing the reactivity of this compound. Key descriptors include the energy of the LUMO (ELUMO), the electrophilicity index (ω), and partial atomic charges on the carbon atoms of the quinoline ring. researcher.lifedergipark.org.tr A low ELUMO value and a high ω value are expected to show a strong positive correlation with the compound's reactivity towards nucleophiles. researcher.life

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It can influence a compound's ability to reach a reaction site within a multiphase system.

Steric and Topological Descriptors: These descriptors quantify the size and shape of the molecule, which can influence its ability to fit into an active site or approach another reactant.

QSAR studies on 2,4-disubstituted quinolines and other nitroaromatic compounds have successfully developed models that link these types of descriptors to various activities. scholarsresearchlibrary.comnih.govcabidigitallibrary.org For example, a QSAR study on the toxicity of nitroaromatics found that ELUMO was a critical descriptor, confirming that the ease of reduction of the nitro group is a key factor in their mechanism of action. scholarsresearchlibrary.com

| Descriptor Type | Example Descriptor | Information Encoded | Relevance to this compound Reactivity |

|---|---|---|---|

| Electronic | ELUMO (Energy of LUMO) | Propensity to accept electrons. | A low value indicates high reactivity towards nucleophiles. |

| Electronic | Electrophilicity Index (ω) | Overall electrophilic character. | A high value indicates strong electrophilic nature and high reactivity. |

| Electronic | Partial Atomic Charges | Distribution of charge within the molecule. | Identifies specific sites (carbon atoms) most susceptible to nucleophilic attack. |

| Hydrophobic | logP | Lipophilicity/hydrophilicity balance. | Affects solubility and transport to a reaction site. |

Prediction of Chemical Interaction Potentials

Once a QSAR model is built and rigorously validated, it can be used to predict the chemical interaction potential of compounds that were not part of the original training set. medvolt.ai This predictive power is a cornerstone of modern computational chemistry and toxicology, allowing for the rapid screening of large chemical libraries. mdpi.comarxiv.org

For this compound, a validated QSAR model developed for the reactivity of nitroaromatic compounds could predict its potential to interact with various chemical or biological nucleophiles. The model would take the calculated molecular descriptors for this compound as input and generate a predicted activity value. This prediction could represent:

The potential to form covalent adducts with biological macromolecules like DNA or proteins.

The rate of reduction by cellular enzymes, a key step in the toxic mechanism of many nitroaromatics. acs.org

The potential to undergo specific chemical reactions, such as nucleophilic aromatic substitution.

The integration of QSAR with the Adverse Outcome Pathway (AOP) framework is a modern approach where QSAR models predict the potential of a chemical to cause a Molecular Initiating Event (MIE), which is the first step in a toxicity pathway. medvolt.aimdpi.com A QSAR model could predict the potential of this compound to interact with a specific protein, thereby initiating an AOP. This allows for a mechanistic prediction of potential hazards without animal testing.

Structure Reactivity Relationships in 2,4 Dinitroquinoline Systems

Impact of Nitro Group Position on Aromatic Ring Activation and Deactivation

The location of the nitro groups on the quinoline (B57606) ring system is a primary determinant of the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. Nitro groups are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. mdpi.com This activation is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack, due to the ability to delocalize the negative charge of the intermediate Meisenheimer complex.

In the context of dinitroquinolines, the presence of two such groups significantly enhances the electrophilicity of the quinoline core. For instance, the nitro groups in 2,4-dinitroquinoline activate the quinoline ring for nucleophilic displacement of hydrogen. mdpi.com The reactivity and the site of substitution can be influenced by the specific positions of the nitro groups. For example, studies on various nitroquinoline isomers have shown that the position of the nitro group dictates the regioselectivity of amination reactions. researchgate.net While 3-, 5-, 6-, and 7-nitroquinolines predominantly undergo substitution at the ortho position to the nitro group, 8-nitroquinoline (B147351) reacts at the para position. researchgate.net

The activating effect of the nitro group is a well-established principle in aromatic chemistry. numberanalytics.com This activation facilitates reactions that would otherwise be difficult to achieve. The electron-withdrawing nature of the nitro group is quantified by its Hammett substituent constant (σp = +0.78), which indicates a strong deactivating effect on electrophilic aromatic substitution and a corresponding strong activating effect on nucleophilic aromatic substitution. nih.gov

Table 1: Regioselectivity of Amination in Nitroquinolines

| Nitroquinoline Isomer | Position of Nucleophilic Attack |

|---|---|

| 3-Nitroquinoline (B96883) | Ortho to nitro group |

| 5-Nitroquinoline (B147367) | Ortho to nitro group |

| 6-Nitroquinoline | Ortho to nitro group |

| 7-Nitroquinoline | Ortho to nitro group |

Data sourced from vicarious nucleophilic amination studies of nitroquinolines. researchgate.net

Electronic and Steric Effects of Substituents on Quinoline Ring Reactivity

The reactivity of the this compound system can be further modulated by the electronic and steric effects of other substituents on the quinoline ring. iupac.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can either decrease or increase the ring's susceptibility to nucleophilic attack, respectively.

Electronic Effects: Substituents that donate electrons to the ring, such as amino (-NH2) or hydroxyl (-OH) groups, can counteract the activating effect of the nitro groups, making the ring less reactive towards nucleophiles. Conversely, additional electron-withdrawing substituents would further enhance the ring's electrophilicity. The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates. libretexts.org For example, the reduction of a nitro group to an amino group dramatically changes its electronic influence from strongly electron-withdrawing (σp = +0.78 for -NO2) to strongly electron-donating (σp = -0.66 for -NH2). nih.gov

Steric Effects: Bulky substituents located near the reaction center can hinder the approach of a nucleophile, thereby slowing down the reaction rate. numberanalytics.com This steric hindrance can be a significant factor, sometimes overriding electronic effects. For instance, in the reactions of substituted anilines with activated aromatic substrates, alkyl substituents at the 2-position can cause considerable reductions in reactivity due to steric hindrance. unilag.edu.ng

Electrochemical Properties and their Relation to Chemical Transformations (e.g., Redox Potentials)

The electrochemical properties of this compound, particularly its redox potentials, are directly related to its chemical reactivity. The presence of two electron-withdrawing nitro groups makes the molecule susceptible to reduction. The standard reduction potential (E°) is a measure of the tendency of a chemical species to be reduced.

The reduction of nitroaromatic compounds can proceed through a series of one-electron or two-electron steps, forming various intermediates such as nitroso and hydroxylamino derivatives. nih.gov These intermediates are often highly reactive and can participate in subsequent chemical transformations. The redox potential of a compound is intrinsically linked to its electronic structure; substituents that alter the electron density on the quinoline ring will also affect its redox potential. researchgate.net

For example, the electrochemical reduction of 4-nitroquinoline (B1605747) 1-oxide (4-NQO), a related compound, involves the formation of 4-hydroxyaminoquinoline 1-oxide. mdpi.com The redox potentials of quinones, which share structural motifs with quinolines, have been shown to be influenced by substituents, with DFT calculations accurately predicting these values. nih.gov

Table 2: Standard Redox Potentials of Selected Half-Reactions

| Half-Reaction | Standard Potential (E°) (V) |

|---|---|

| Fe³⁺ + e⁻ → Fe²⁺ | +0.77 |

| Ag⁺ + e⁻ → Ag(s) | +0.80 |

| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O | +1.33 |

This table provides a reference for the relative oxidizing strength of different species. chemguide.co.uk

The study of the electrochemical behavior of this compound can provide valuable insights into its reaction mechanisms and the stability of its intermediates. Techniques like cyclic voltammetry are instrumental in determining redox potentials and understanding the electron transfer processes involved in its chemical transformations. beilstein-journals.org

Intramolecular Interactions (e.g., Hydrogen Bonding) and Their Influence on Reactivity

Intramolecular interactions, such as hydrogen bonding, can significantly influence the conformation and reactivity of the this compound system, especially when substituents capable of forming hydrogen bonds are present.

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. libretexts.org In substituted quinolines, an intramolecular hydrogen bond can form, for example, between a hydroxyl or amino group and a nitrogen atom of the quinoline ring or an oxygen atom of a nitro group. iucr.org

These intramolecular hydrogen bonds can lock the molecule into a specific conformation, which may affect its reactivity by:

Altering the electron distribution: Hydrogen bonding can influence the electronic properties of the involved functional groups, thereby modifying the reactivity of the aromatic ring.

Steric effects: By holding a part of the molecule in a fixed position, an intramolecular hydrogen bond can create steric hindrance at a nearby reaction site.

Stabilizing transition states: In some cases, an intramolecular hydrogen bond might stabilize the transition state of a reaction, thus increasing the reaction rate.

For example, the presence of intramolecular hydrogen bonds has been observed in the crystal structures of various quinoline derivatives, influencing their molecular packing and stability. mdpi.comiucr.org In a study of 4-nitroquinoline 1-oxide and related compounds, interactions with amino acids were observed, highlighting the potential for hydrogen bonding to play a role in their biological activity. jst.go.jp The formation of hydrogen bonds can be investigated using techniques like infrared spectroscopy, where it leads to a characteristic shift and broadening of the X-H stretching frequency. libretexts.org

Environmental Fate and Degradation Mechanisms of Dinitroquinoline Compounds

Environmental Degradation Pathways of Nitroaromatic Quinoline (B57606) Derivatives

Nitroaromatic quinoline derivatives are subject to several degradation pathways in the environment, including transformation by microorganisms, decomposition by light, and various chemical reactions. The specific pathway and rate of degradation are influenced by environmental conditions and the specific structure of the quinoline derivative.

Microbial Degradation and Biotransformation Processes

The biodegradation of nitroaromatic compounds is a key process in their environmental detoxification. While specific studies on the microbial degradation of 2,4-dinitroquinoline are not extensively detailed in the available literature, the degradation of other nitroaromatic compounds and quinoline derivatives has been documented. Microorganisms, including bacteria and fungi, have evolved diverse metabolic strategies to utilize recalcitrant organic molecules as sources of carbon and nitrogen.

For related compounds like 4-nitroquinoline (B1605747) N-oxide (4-NQO), enzymatic reduction is a critical biotransformation step. Enzymes known as nitroreductases can catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. For instance, the enzyme nitroquinoline-N-oxide reductase facilitates the conversion of 4-nitroquinoline N-oxide to 4-(hydroxyamino)quinoline N-oxide. This reduction is often the initial step in the microbial catabolism of nitroaromatic compounds, as it can make the molecule more amenable to subsequent ring cleavage and mineralization. The reduction of the nitro group can significantly alter the compound's toxicity and mobility in the environment.

General microbial degradation of persistent organic pollutants involves several stages, including biodeterioration (the initial surface degradation by microbial action), biofragmentation (the breakdown of complex polymers into smaller fragments), and assimilation and mineralization by microbial cells. vulcanchem.com Organisms from genera such as Pseudomonas and Bacillus are known for their ability to degrade a wide range of complex organic compounds. vulcanchem.com

Photodegradation Mechanisms under Environmental Conditions

Nitroaromatic quinoline derivatives can be susceptible to photodegradation when exposed to sunlight. lookchem.com The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, leading to chemical transformations. For some nitroquinoline analogs, such as 4-hydroxy-6-nitroquinoline-2-carboxylic acid, the presence of the nitro group makes the compound particularly prone to degradation under UV light. sci-hub.se

The primary mechanism of photodegradation often involves the cleavage of the nitro group from the quinoline ring. d-nb.info This process can be influenced by various environmental factors, including the intensity of solar radiation, the presence of photosensitizing agents in the water or soil, and the pH of the medium. The degradation of another related compound, 2-(4-aminophenyl)-6-nitroquinoline-4-carboxylic acid, is also noted to be susceptible to photodegradation. lookchem.com While the specific photoproducts of this compound are not detailed, photodegradation represents a potentially significant pathway for its transformation in sunlit surface waters and on soil surfaces.

Chemical Degradation Pathways (e.g., Reduction, Hydrolysis)

Chemical degradation in the environment can occur through pathways such as reduction and hydrolysis. The reduction of the nitro groups is a prominent transformation pathway for nitroaromatic quinolines. This can occur abiotically in anoxic sediments and groundwater where reducing conditions prevail. Common chemical reductants in the environment can include reduced iron minerals. In laboratory settings, the nitro groups of various nitroquinolines can be chemically reduced to amino groups using reagents like iron powder with hydrochloric acid or through catalytic hydrogenation. tandfonline.com An unusual "de-nitro" reduction has been observed for 2-substituted-4-nitroquinolines using tin (Sn) and concentrated hydrochloric acid, resulting in the complete removal of the nitro group rather than its reduction to an amine. researchgate.net Both nitro groups on dinitroquinolines are reported to be susceptible to reduction. sielc.com

Hydrolysis, the reaction with water, is another potential degradation pathway, although nitroquinolines are generally stable to hydrolysis under typical environmental pH conditions. The rate of hydrolysis can be influenced by the presence of other functional groups on the quinoline ring and by pH. For some dinitroquinoline compounds, hydrolysis can occur under specific laboratory conditions. sielc.compeerj.com

Analytical Methodologies for Environmental Monitoring

Effective environmental monitoring is crucial for understanding the distribution, fate, and impact of contaminants like dinitroquinolines. This requires robust analytical methods capable of detecting and quantifying these compounds and their degradation products in complex environmental matrices such as water, soil, and sediment.

Application of HPLC and GC-MS for Detection and Quantification in Environmental Matrices

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for the analysis of nitroaromatic compounds.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like many nitroquinoline derivatives. HPLC methods have been developed for the separation and quantification of related compounds such as 4-nitroquinoline 1-oxide (NQO) and its metabolites. nih.govepa.gov These methods often utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic or phosphoric acid to improve peak shape. nih.govnih.gov Detection is typically achieved using a UV-Vis detector, as nitroaromatic compounds exhibit strong absorbance in the UV region, or a mass spectrometry (MS) detector for higher selectivity and sensitivity. sci-hub.senih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds. For nitroaromatics, GC-MS analysis can provide definitive identification based on both the retention time of the compound and its unique mass spectrum. google.compolymersolutions.com EPA Method 8091, for example, provides gas chromatographic conditions for detecting nitroaromatics in environmental samples. While the thermal instability of some nitro-compounds can be a challenge for GC analysis, the technique has been successfully applied to study metabolites of 4-NQO in biological samples. epa.govgoogle.com Sample preparation for environmental matrices often involves an extraction step (e.g., with methylene (B1212753) chloride) followed by concentration and sometimes derivatization to improve volatility or chromatographic behavior.

Table 1: Examples of Chromatographic Methods for Analyzing Nitroquinoline Derivatives This table presents data for related nitroquinoline compounds due to the lack of specific literature for this compound.

| Compound Analyzed | Analytical Method | Column | Mobile Phase/Carrier Gas | Detector | Reference |

|---|---|---|---|---|---|

| 4-Nitroquinoline 1-Oxide (NQO) & Metabolites | Reversed-Phase HPLC | Not Specified | Acetonitrile/Water Gradient | UV and Fluorescence | nih.govepa.gov |

| Nitroxoline (B368727) | HPLC | Not Specified | Not Specified | Not Specified | |

| 5-Nitroquinoline (B147367) & 8-Nitroquinoline (B147351) | HPLC | Not Specified | Not Specified | Not Specified | |

| 4-Nitroquinoline 1-Oxide (NQO) | GC-MS | Not Specified | Not Specified | Mass Spectrometry | google.compolymersolutions.com |

| General Nitroaromatics | GC | DB-5 | Not Specified | Electron Capture (ECD) |

Spectroscopic Techniques for Monitoring Degradation Products

Spectroscopic techniques are invaluable for identifying the structures of degradation products and for monitoring the progress of degradation reactions.

UV-Visible (UV-Vis) Spectroscopy is often used to monitor the disappearance of the parent nitroaromatic compound. Nitroquinolines exhibit characteristic strong absorption bands in the UV-Vis spectrum, typically in the 300–400 nm range, due to their conjugated π-electron systems and n→π* transitions of the nitro groups. d-nb.info As degradation proceeds, the intensity of these absorption peaks decreases, which can be used to calculate the degradation rate. The appearance of new peaks can indicate the formation of intermediates or final products.

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. In the context of dinitroquinoline degradation, FT-IR can be used to track the transformation of the nitro groups. The characteristic asymmetric and symmetric stretching vibrations of the NO₂ group (typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively) would be expected to disappear as the compound is degraded. lookchem.comsci-hub.se If reduction to an amine occurs, new peaks corresponding to N-H stretching vibrations (around 3400 cm⁻¹) would appear. lookchem.com This allows for qualitative monitoring of the degradation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of degradation products. ¹H and ¹³C NMR can provide detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for the precise identification of transformation products formed during microbial, photochemical, or chemical degradation. sci-hub.sed-nb.info

Table 2: Characteristic Spectroscopic Data for Functional Groups in Nitroquinoline Derivatives This table presents generalized data for related nitroquinoline compounds based on available literature.

| Functional Group | Spectroscopic Technique | Characteristic Peak/Region | Reference |

|---|---|---|---|

| Nitro Group (NO₂) | FT-IR Spectroscopy | ~1520 cm⁻¹ (asymmetric stretch), ~1350 cm⁻¹ (symmetric stretch) | lookchem.comsci-hub.se |

| Nitro Group (NO₂) | UV-Vis Spectroscopy | ~300 - 400 nm | d-nb.info |

| Carboxylic Acid (C=O) | FT-IR Spectroscopy | ~1680 cm⁻¹ | lookchem.comsci-hub.se |

| Amine (N-H) | FT-IR Spectroscopy | ~3400 cm⁻¹ | lookchem.com |

| Quinoline Protons | ¹H NMR Spectroscopy | δ 7.5–9.0 ppm | d-nb.info |

| Carboxylic Acid Proton | ¹H NMR Spectroscopy | δ ~13 ppm (broad) | lookchem.com |

Persistence and Mobility of Dinitroquinoline Compounds in Soil, Water, and Air

The environmental fate of this compound, a member of the dinitroaromatic compound family, is governed by its persistence in various environmental compartments and its mobility through soil, water, and air. While specific research on this compound is limited, the behavior of related nitroaromatic and quinoline compounds provides a basis for understanding its likely environmental transport and degradation characteristics.

Nitroaromatic compounds are recognized for their potential persistence and mobility, which can lead to the contamination of soil and groundwater. cdc.govtandfonline.comwitpress.com Their transport and degradation are influenced by a combination of the compound's chemical properties and the specific characteristics of the environmental medium. witpress.com

Persistence and Mobility in Soil

The movement and longevity of dinitroquinoline compounds in the soil are largely dictated by adsorption and degradation processes.

Adsorption and Mobility: The mobility of nitroaromatic compounds in soil is inversely related to their adsorption to soil particles. Key soil components influencing this process are organic carbon and clay minerals. cdc.govenviro.wikinih.gov Nitroaromatic compounds can exhibit moderate to high mobility in soil, creating a potential for leaching into groundwater. cdc.gov For instance, the soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, indicates that compounds with lower Koc values are more mobile. While the specific Koc for this compound is not readily available, related dinitroaromatic compounds like 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene have Koc values that suggest moderate to high mobility. cdc.gov

Furthermore, nitroaromatic compounds can form complexes with clay minerals, a process that can decrease their mobility. cdc.govresearchgate.net The interaction between the electron-accepting nitro groups of the compound and electron-donating surfaces of clay minerals can lead to stronger binding than would be predicted by the Koc value alone. cdc.govacs.org The sorption of nitroaromatics is also influenced by the types of cations present in the clay, with K⁺-saturated smectites showing strong retention. researchgate.netacs.org

Table 1: Soil Adsorption Coefficients for Related Nitroaromatic Compounds

| Compound | Log Kow | Koc (cm³/g) | Mobility Potential | Reference |

|---|---|---|---|---|

| 1,3-Dinitrobenzene | 1.52 | 213.8 | Moderate | cdc.gov |

| 1,3,5-Trinitrobenzene | 1.18 | 75.86 | High | cdc.gov |

| 2,4-Dinitrotoluene | 1.98 | - | Moderate (inferred) | enviro.wiki |

| 2,4-Dinitroanisole (B92663) | 1.64 | - | Moderate (inferred) | enviro.wiki |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | - | 0.067-1.1 | High | juniperpublishers.com |